Ethyl 3-(2-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-5-21-14(19)10-13(18)11-8-6-7-9-12(11)17-15(20)22-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVKICHJUKXLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695298 | |
| Record name | Ethyl 3-{2-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-46-2 | |
| Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-{2-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as tert-butoxycarbonyl-protected amino acids, are often used in peptide synthesis.
Mode of Action
It’s worth noting that tert-butoxycarbonyl-protected amino acids, which share structural similarities with this compound, are used as starting materials in dipeptide synthesis. They interact with commonly used coupling reagents to enhance amide formation.
Biochemical Pathways
It’s plausible that this compound could influence peptide synthesis pathways, given the known applications of structurally similar compounds.
Biological Activity
Ethyl 3-(2-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate, also known by its CAS number 1017781-45-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C16H21NO5
- Molecular Weight : 307.34 g/mol
- CAS Number : 1017781-45-1
- Purity Specification : Typically stored under inert atmosphere at room temperature .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In a screening involving the NCI 60 tumor cell lines, this compound demonstrated significant growth inhibition, with over 50% inhibition observed at a concentration of 10 μM against various cancer cell lines .
The mechanism underlying the anticancer activity is believed to involve the inhibition of specific cellular pathways that promote tumor growth and survival. The compound's structure allows it to interact with target proteins involved in these pathways, although detailed mechanisms are still under investigation.
Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that modifications to the phenyl ring and the tert-butoxycarbonyl group can enhance biological activity. For instance, substituents on the phenyl group significantly influence the compound's inhibitory effects on cancer cell proliferation .
Case Study 1: In Vitro Evaluation
A study evaluated various derivatives of this compound for their in vitro activity against cancer cell lines. The results indicated that certain structural modifications led to increased potency against specific types of cancer, suggesting a promising direction for further drug development .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict how this compound binds to target proteins. These studies revealed critical interactions between the compound and active site residues of target proteins, enhancing our understanding of its potential efficacy as an anticancer agent .
Table 1: Biological Activity Summary
| Compound Name | CAS Number | IC50 (μM) | Target | Notes |
|---|---|---|---|---|
| This compound | 1017781-45-1 | <10 | Various Cancer Cell Lines | Significant growth inhibition observed |
| Derivative A | TBD | <5 | Specific Cancer Type | Enhanced potency compared to parent compound |
| Derivative B | TBD | <15 | Specific Cancer Type | Moderate activity |
Table 2: Structure-Activity Relationship Findings
| Modification Type | Effect on Activity |
|---|---|
| Para-substituted phenyl groups | Increased potency |
| Meta-substituted phenyl groups | Reduced activity |
| Altered tert-butoxycarbonyl group | Variable effects depending on substitution |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution on the Aromatic Ring
Ethyl 3-(3-(2H-1,2,3-triazol-2-yl)phenyl)-2-(((benzyloxy)carbonyl)amino)-3-oxopropanoate
- Key Differences : Replaces the Boc group with a benzyloxycarbonyl (Cbz) protecting group and introduces a triazole substituent at the 3-position of the phenyl ring.
- Synthesis : Achieved via NaBH₄ reduction of a ketone intermediate, yielding 93% product (LC-MS: [M+H]⁺ = 411.15) .
- Significance: The Cbz group requires hydrogenolysis for deprotection, contrasting with Boc’s acid-labile cleavage.
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS: 1999-00-4)
- Key Differences: Lacks the Boc-amino group; features a 4-fluoro substituent.
- Properties : Similarity score 0.79 to the target compound, indicating structural overlap but reduced complexity .
- Applications : Used in fluorinated analog synthesis for electronic modulation.
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate (CAS: 41607-95-8)
Variation in Protecting Groups
Ethyl 3-((tert-butoxycarbonyl)(2-methylallyl)amino)-2-hydroxy-3-phenylpropanoate
- Key Differences : Incorporates a 2-methylallyl group alongside Boc, enabling orthogonal protection strategies.
- Synthesis : Generated via anhydride-mediated acylation (97% yield) .
Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate (CAS: 917883-41-1)
Heterocyclic Analogues
Ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate
- Key Differences : Substitutes phenyl with a 5-chloropyridinyl group.
- Biological Relevance : Exhibits anticancer activity by targeting AIMP2-DX2, demonstrating the impact of heterocyclic moieties on pharmacological profiles .
Ethyl 4-((3-((tert-butoxycarbonyl)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylate
- Key Differences: Integrates the Boc-amino phenyl group into a pyrimidine scaffold, expanding utility in kinase inhibitor synthesis .
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 3-(2-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate typically involves:
- Introduction of the Boc protecting group on the amino substituent of the aromatic ring.
- Formation of the 3-oxopropanoate ester moiety.
- Coupling of the aromatic amino derivative with the ketoester backbone, often via nucleophilic substitution or condensation reactions.
The Boc group serves as a protecting group to prevent unwanted side reactions on the amino functionality during subsequent synthetic steps.
Preparation via Palladium-Catalyzed Cross-Coupling and Protection
A detailed procedure from a Royal Society of Chemistry supplementary document describes the use of palladium-catalyzed cross-coupling reactions involving Boc-protected intermediates:
- Starting from tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, a palladium catalyst such as Pd(dppf)Cl2·DCM or PdXPhosG2 is employed.
- The reaction is carried out in the presence of bases like K2CO3 or K3PO4 and hydrogen sources such as ammonium formate or hydrogen gas.
- The reaction conditions typically involve stirring at room temperature for extended periods (up to 16 hours).
- After reaction completion, the mixture is worked up by dilution with ethyl acetate, filtration through Celite, and solvent removal under reduced pressure.
- Purification is achieved by flash column chromatography.
This method allows the formation of Boc-protected aryl amino derivatives, which can be further elaborated to the target ketoester compound.
Formation of the Ketoester Moiety
The ketoester portion (3-oxopropanoate) is commonly introduced via esterification and subsequent functional group transformations:
- Starting from carboxylic acids or their esters, oxidation or substitution reactions are used to install the keto group at the 3-position.
- A typical approach involves the use of β-ketoesters, which can be converted into enol triflates as intermediates for further coupling reactions.
- Two main methods for enol triflate synthesis are noted:
| Method | Description | Key Reagents | Notes |
|---|---|---|---|
| A | β-Ketoester treated with aqueous LiOH and triflic anhydride (Tf2O) in toluene at low temperature | β-Ketoester, LiOH, Tf2O | Produces (Z)-enol triflates with high selectivity |
| B | β-Ketoester deprotonated with sodium hydride in dichloromethane, followed by Tf2O addition | β-Ketoester, NaH, Tf2O | May yield mixtures of (Z) and (E) isomers but suitable for substrates failing Method A |
These enol triflates serve as key intermediates for palladium-catalyzed cross-coupling with diazoacetates or other nucleophiles to form the ketoester framework.
Boc Protection and Amino Group Introduction
The Boc protecting group is introduced by reacting the free amino group of the aromatic precursor with di-tert-butyl dicarbonate (Boc2O) under basic conditions:
- The aromatic amine is treated with Boc2O in the presence of a base such as triethylamine.
- The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
- After completion, the reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated.
- Purification by column chromatography yields the Boc-protected amino aromatic intermediate.
This step ensures that the amino group remains protected during subsequent esterification or coupling reactions.
Coupling of Boc-Protected Aromatic Amines with Ketoesters
The key step to form this compound involves coupling the Boc-protected aromatic amine with the ketoester moiety:
- One approach is the nucleophilic substitution of an activated ketoester intermediate (e.g., an acid chloride or enol triflate) with the Boc-protected aromatic amine.
- Alternatively, palladium-catalyzed cross-coupling reactions can be employed, using aryl halides or boronate esters bearing the Boc-protected amino group.
- Reaction conditions typically involve palladium catalysts (e.g., Pd(dppf)Cl2·DCM), bases (K2CO3 or K3PO4), and solvents such as 1,4-dioxane or ethyl acetate.
- The reaction is stirred at room temperature or heated mildly to promote coupling.
- Workup involves extraction, filtration, solvent removal, and chromatographic purification.
This strategy affords the target compound with the Boc-protected amino substituent intact and the ketoester functionality correctly installed.
Representative Data Table of Catalysts and Reaction Conditions (Adapted from Source)
| Entry | Catalyst (mol%) | Hydrogen Source / Reagent | Base | Solvent | Temperature | Yield / Selectivity |
|---|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl2·DCM (6%) | H2 (balloon) | K2CO3 | Ethyl acetate | Room temp | 100% (selective) |
| 2 | Pd(dppf)Cl2·DCM (6%) | Triethylsilane (3 eq.) | K2CO3 | Ethyl acetate | Room temp | 74:26 (selectivity ratio) |
| 3 | Pd(dppf)Cl2·DCM (10%) | Triethylsilane (3 eq.) | K2CO3 | Ethyl acetate | Room temp | 39:61 (selectivity ratio) |
| 4 | PdXPhosG2 (10%) | Ammonium formate (10 eq.) | K3PO4 | 1,4-Dioxane | Room temp | 28:72 (selectivity ratio) |
| 5 | PdXPhosG2 (10%) | Ammonium formate (10 eq.) | K3PO4 | 1,4-Dioxane | Room temp | 80:20 (selectivity ratio) |
Note: Selectivity ratios refer to product distributions in the reaction mixture.
Purification and Characterization
- Crude products are typically purified by flash column chromatography using mixtures of ethyl acetate and petroleum ether.
- Characterization includes ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity.
- Typical ^1H NMR signals for the Boc group appear as a singlet near δ 1.4 ppm (9H), aromatic protons between δ 6.5–7.5 ppm, and ethyl ester signals around δ 4.2 ppm (quartet) and δ 1.3 ppm (triplet).
Summary of Key Research Findings
- The use of palladium-catalyzed cross-coupling with Boc-protected boronate esters or aryl halides is a reliable method for constructing the aromatic amino-ketoester framework.
- Boc protection is essential to prevent side reactions on the amino group during esterification and coupling.
- Enol triflates derived from β-ketoesters serve as versatile intermediates for subsequent coupling reactions.
- Reaction conditions such as choice of catalyst, base, hydrogen source, and solvent significantly influence yield and selectivity.
- Purification by column chromatography and thorough spectroscopic characterization ensure the purity and identity of the final compound.
Q & A
Q. What are the common synthetic routes for Ethyl 3-(2-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including esterification, Boc-protection, and coupling reactions. For example:
- Step 1 : Esterification of a β-keto acid with ethanol under acidic conditions forms the ethyl ester backbone .
- Step 2 : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or Et₃N .
- Critical factors : Temperature control (<40°C) during Boc protection prevents decomposition, while anhydrous solvents (e.g., THF or DCM) minimize side reactions . Yields often range from 70–90%, depending on purification methods (e.g., flash chromatography vs. recrystallization) .
Q. How is the compound characterized analytically, and what techniques resolve structural ambiguities?
- NMR : and NMR identify the Boc group (δ ~1.4 ppm for tert-butyl protons) and the β-keto ester moiety (δ ~3.5–4.5 ppm for ester CH₂) .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ = 411.15 observed in similar Boc-protected analogs) and purity (>95%) .
- IR Spectroscopy : Carbonyl stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for β-keto group) differentiate functional groups .
Q. What role does the Boc group play in the compound’s stability and downstream reactivity?
The Boc group acts as a temporary protective moiety for the amine, enabling selective reactions at the β-keto ester site. It:
- Enhances solubility in organic solvents (e.g., DCM, THF) for coupling reactions .
- Prevents undesired nucleophilic attacks on the amine during acidic/basic conditions .
- Deprotection : Removed via TFA or HCl in dioxane, regenerating the free amine for further functionalization .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in reactions involving the β-keto ester moiety?
- Nucleophilic attack : The β-keto ester’s α-carbon is electrophilic due to conjugation with two carbonyl groups. Steric hindrance from the Boc-substituted phenyl ring directs nucleophiles (e.g., Grignard reagents) to the less hindered position .
- Reduction : NaBH₄ selectively reduces the ketone to an alcohol without affecting the ester, as seen in analogs . Computational studies (DFT) can model charge distribution to predict reactivity .
Q. How do structural analogs with halogen or trifluoromethyl substitutions compare in reactivity and biological activity?
- Reactivity : Bromine or trifluoromethyl groups at the phenyl ring increase electrophilicity, accelerating nucleophilic aromatic substitution. For example, brominated analogs undergo Pd-catalyzed cross-coupling more efficiently .
- Biological activity : Fluorinated derivatives show enhanced metabolic stability in enzyme inhibition assays, while amino-substituted analogs (e.g., 4-aminophenyl) exhibit higher binding affinity to target proteins .
Q. How can contradictions in reported synthetic yields or purity be resolved methodologically?
- Variable factors : Trace moisture during Boc protection reduces yields; rigorous drying of solvents and reagents is critical .
- Analytical validation : Use orthogonal techniques (e.g., HPLC vs. LC-MS) to confirm purity discrepancies. For example, residual solvents in flash chromatography fractions may inflate NMR-based purity estimates .
Q. What strategies are employed to evaluate the compound’s potential in medicinal chemistry (e.g., enzyme inhibition)?
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates. For example, analogs with Boc-protected amines show improved cell permeability in cytotoxicity screens .
- Molecular docking : Simulate interactions with active sites (e.g., hydrogen bonding with the β-keto oxygen) to prioritize derivatives for synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
